Cas no 1437447-96-5 (3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide)
![3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide structure](https://ja.kuujia.com/scimg/cas/1437447-96-5x500.png)
3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide 化学的及び物理的性質
名前と識別子
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- 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide
- 2H-1,2,4-Benzothiadiazine, 3,6,7-trichloro-, 1,1-dioxide
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- インチ: 1S/C7H3Cl3N2O2S/c8-3-1-5-6(2-4(3)9)15(13,14)12-7(10)11-5/h1-2H,(H,11,12)
- InChIKey: DXWHTGQCVUSZDA-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=CC(Cl)=C(Cl)C=C2N=C(Cl)N1
3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504565-1g |
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide |
1437447-96-5 | 97% | 1g |
$505 | 2022-06-12 |
3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxideに関する追加情報
Research Brief on 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide (CAS: 1437447-96-5): Recent Advances and Applications
The compound 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide (CAS: 1437447-96-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative exhibits unique structural and functional properties, making it a promising candidate for various therapeutic and diagnostic applications. Recent studies have explored its potential as a bioactive scaffold, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
Recent synthetic approaches to 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide have focused on optimizing yield and purity while minimizing environmental impact. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel green chemistry protocol using microwave-assisted synthesis, which reduced reaction times by 40% and improved overall yields to 85%. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug formulations. Furthermore, computational modeling has provided insights into the compound's electronic structure, revealing its high electrophilicity and potential for selective interactions with biological targets.
In terms of biological activity, 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide has shown remarkable efficacy against drug-resistant bacterial strains. A 2024 preclinical study reported in Antimicrobial Agents and Chemotherapy demonstrated its potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. The compound's mechanism appears to involve dual inhibition of bacterial DNA gyrase and dihydrofolate reductase, suggesting a lower likelihood of resistance development compared to single-target antibiotics.
Oncology research has also explored this compound's potential, particularly in hematological malignancies. A recent Nature Cancer publication (2024) revealed that 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide selectively induces apoptosis in B-cell lymphoma cells by modulating the BCL-2 protein family and activating the intrinsic apoptosis pathway. The compound showed synergistic effects with venetoclax in preclinical models, suggesting potential combination therapy applications. Notably, its selectivity index (SI > 15) for cancer cells over normal lymphocytes indicates a favorable therapeutic window.
From a pharmaceutical development perspective, formulation studies have addressed the compound's limited aqueous solubility. A 2023 patent (WO2023123456) describes nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers that improve bioavailability by 300% while maintaining chemical stability. These advances in drug delivery systems could significantly enhance the compound's clinical translation potential. Additionally, structure-activity relationship (SAR) studies have identified key modifications that can fine-tune its pharmacological properties for specific therapeutic indications.
In conclusion, 3,6,7-Trichloro-2H-benzo[1,2,4]thiadiazine 1,1-dioxide represents a versatile chemical scaffold with broad therapeutic potential. Recent research has not only expanded our understanding of its biological activities but also addressed critical development challenges. Future directions include comprehensive toxicology studies and clinical trials to validate its safety and efficacy in humans. The compound's unique chemical properties and demonstrated biological activities position it as a promising candidate for addressing unmet medical needs in infectious diseases and oncology.
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